molecular formula C18H14N4O2 B2760344 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1172793-57-5

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2760344
CAS No.: 1172793-57-5
M. Wt: 318.336
InChI Key: VUXUBKOEBYFNAQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions . The pyrazole ring can be introduced through a condensation reaction with hydrazine derivatives, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-22-10-9-15(21-22)17(23)19-13-6-4-5-12(11-13)18-20-14-7-2-3-8-16(14)24-18/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXUBKOEBYFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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